molecular formula C18H15F3N2O2 B6120482 N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide

N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide

Cat. No. B6120482
M. Wt: 348.3 g/mol
InChI Key: PWQABVMWZUJCLW-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide, also known as DFP-10825, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer therapy. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in cancer cell growth and metastasis.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in cancer cell growth and metastasis. The specific mechanism of action varies depending on the enzyme being targeted, but the overall effect is a reduction in cancer cell activity.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide has been shown to have several biochemical and physiological effects in cancer cells. It can inhibit cancer cell growth and invasion, reduce angiogenesis (the formation of new blood vessels), and induce apoptosis (programmed cell death) in cancer cells. These effects are thought to be mediated through the inhibition of various enzymes, as discussed above.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide is its specificity for certain enzymes, which allows for targeted inhibition of cancer cell activity. It has also been shown to have low toxicity in normal cells, making it a potentially safe and effective cancer therapy. However, one limitation is the difficulty in synthesizing and purifying the compound, which can make it challenging to use in lab experiments.

Future Directions

There are several future directions for research on N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide. One area of interest is the development of more efficient synthesis and purification methods for the compound. Another direction is the study of its effects on specific types of cancer, such as breast cancer or lung cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide involves several steps, starting with the reaction of 2,5-difluoroaniline with ethyl 2-fluorobenzoylacetate to produce N-(2,5-difluorophenyl)-2-fluoroacetamide. This intermediate is then reacted with proline in the presence of a coupling reagent to yield the final product, N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)prolinamide has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the activity of several enzymes, including proteases such as matrix metalloproteinases (MMPs) and cathepsins, as well as kinases such as Src and Abl. These enzymes play important roles in cancer cell growth, invasion, and metastasis, making them attractive targets for cancer therapy.

properties

IUPAC Name

N-(2,5-difluorophenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-11-7-8-14(21)15(10-11)22-17(24)16-6-3-9-23(16)18(25)12-4-1-2-5-13(12)20/h1-2,4-5,7-8,10,16H,3,6,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQABVMWZUJCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide

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